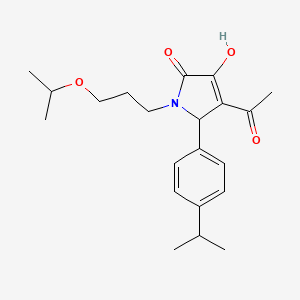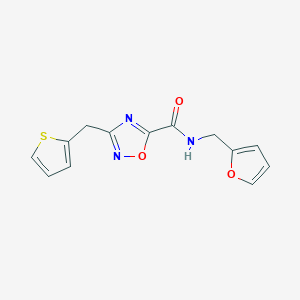![molecular formula C17H14FN5O3 B11049791 N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11049791.png)
N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-({[3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]カルボニル}アミノ)エチル]ピリジン-3-カルボキサミドは、ピリジン環、オキサジアゾール環、およびフルオロフェニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[2-({[3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]カルボニル}アミノ)エチル]ピリジン-3-カルボキサミドの合成は、通常、複数のステップを必要とします。
オキサジアゾール環の形成: これは、特定の条件下で適切な前駆体の環化によって達成できます。
フルオロフェニル基の導入: このステップでは、多くの場合、フッ素化試薬を使用し、フッ素原子の正しい位置決めを確実にするために特定の触媒が必要になる場合があります。
ピリジン環とのカップリング: このステップでは、オキサジアゾール誘導体とピリジンカルボン酸誘導体との間にアミド結合が形成されます。
工業的生産方法
この化合物の工業的生産では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器の使用、高度な精製技術、および厳格な品質管理対策が含まれる可能性があります。
化学反応の分析
反応の種類
N-[2-({[3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]カルボニル}アミノ)エチル]ピリジン-3-カルボキサミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この反応は、化合物に存在する官能基を変更できます。
還元: この反応は、特定の官能基を還元するために使用でき、化合物の特性を変化させる可能性があります。
置換: この反応は、化合物に新しい官能基を導入することができ、その反応性または安定性を高める可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などがあります。
置換: 一般的な試薬には、ハロゲン化剤と求核剤などがあります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
N-[2-({[3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]カルボニル}アミノ)エチル]ピリジン-3-カルボキサミドには、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、治療薬としての可能性について調査されています。特に、そのユニークな構造が特定の生物学的標的に相互作用する可能性がある疾患の治療に役立ちます。
材料科学: この化合物のユニークな構造的特徴は、導電率や安定性などの特定の特性を備えた新素材の開発に役立つ可能性があります。
化学生物学: この化合物は、さまざまな生物学的プロセス、特にその標的経路に関与するプロセスを研究するためのプローブとして使用できます。
科学的研究の応用
N-[2-({[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
N-[2-({[3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]カルボニル}アミノ)エチル]ピリジン-3-カルボキサミドの作用機序は、特定の分子標的との相互作用に関与しています。これらの標的は、化合物の生物学的効果において役割を果たす酵素、受容体、または他のタンパク質などがあります。関与する正確な経路は、特定のアプリケーションと研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
- N-[2-({[3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]カルボニル}アミノ)エチル]ピリジン-3-カルボキサミド
- N-[2-({[3-(2-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]カルボニル}アミノ)エチル]ピリジン-3-カルボキサミド
独自性
N-[2-({[3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]カルボニル}アミノ)エチル]ピリジン-3-カルボキサミドは、フッ素原子の存在によりユニークです。フッ素原子は、その化学的および生物学的特性に大きく影響を与える可能性があります。フッ素原子は、化合物の安定性、反応性、および特定の生物学的標的との相互作用能力を高める可能性があり、さまざまなアプリケーションに貴重な化合物になります。
類似化合物との比較
Similar Compounds
- N-[2-({[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE
- N-[2-({[3-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE
Uniqueness
N-[2-({[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C17H14FN5O3 |
|---|---|
分子量 |
355.32 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN5O3/c18-13-6-2-1-5-12(13)14-22-17(26-23-14)16(25)21-9-8-20-15(24)11-4-3-7-19-10-11/h1-7,10H,8-9H2,(H,20,24)(H,21,25) |
InChIキー |
NRRGAHUFXIKNON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049708.png)
![4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11049715.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11049722.png)

![Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11049736.png)
![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049739.png)
![4-(3-ethoxy-4-methoxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11049747.png)
![6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11049750.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)


![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)

![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)
